molecular formula C9H14N4O4 B3365316 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]butanoic acid CAS No. 1218071-54-5

2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]butanoic acid

Cat. No.: B3365316
CAS No.: 1218071-54-5
M. Wt: 242.23
InChI Key: GNWQCEXIZYRDKD-UHFFFAOYSA-N
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Description

2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]butanoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a pyrazole ring substituted with a nitro group and an amino group, making it an interesting subject for various chemical and biological studies.

Chemical Reactions Analysis

2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]butanoic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The nitro and amino groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]butanoic acid can be compared with other pyrazole derivatives such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[(2,5-dimethyl-4-nitropyrazol-3-yl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c1-4-6(9(14)15)10-8-7(13(16)17)5(2)11-12(8)3/h6,10H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWQCEXIZYRDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC1=C(C(=NN1C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]butanoic acid
Reactant of Route 2
2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]butanoic acid
Reactant of Route 3
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2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]butanoic acid
Reactant of Route 4
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2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]butanoic acid
Reactant of Route 5
2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]butanoic acid
Reactant of Route 6
2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]butanoic acid

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